molecular formula C11H8OSe2 B5439462 1,3-di-2-selenophenyl-2-propen-1-one

1,3-di-2-selenophenyl-2-propen-1-one

Cat. No.: B5439462
M. Wt: 314.1 g/mol
InChI Key: CBKLRGOEUBSIOC-AATRIKPKSA-N
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Description

1,3-diphenyl-2-propen-1-one, also known as chalcone, is an organic compound with the molecular formula C15H12O . It has a molar mass of 208.26 . It is a non-selective inhibitor of cyclooxygenase, an enzyme involved in prostaglandin synthesis .


Synthesis Analysis

The synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) can be achieved through the Claisen-Schmidt condensation, which involves condensing an aromatic aldehyde with a ketone in the presence of a base .


Molecular Structure Analysis

The molecular structure of 1,3-diphenyl-2-propen-1-one consists of 15 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diphenyl-2-propen-1-one include a triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy as a function of temperature .

Properties

IUPAC Name

(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OSe2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKLRGOEUBSIOC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[Se]C(=C1)C=CC(=O)C2=CC=C[Se]2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[Se]C(=C1)/C=C/C(=O)C2=CC=C[Se]2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OSe2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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